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Compound of Interest

Compound Name: Arginine butyrate

Cat. No.: B1260094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the toxicology and

safety of arginine butyrate and its components. Comprehensive proprietary toxicology data for

arginine butyrate may exist but was not found in the public domain during the compilation of

this guide. Inferences are drawn from studies on L-arginine and other butyrate salts where

direct data on arginine butyrate is unavailable.

Executive Summary
Arginine butyrate is a salt composed of the amino acid L-arginine and the short-chain fatty

acid butyrate. It has been investigated for various therapeutic applications, including

hemoglobinopathies and certain cancers. This technical guide provides a comprehensive

overview of the available non-clinical and clinical safety and toxicology data for arginine
butyrate. The primary mechanism of action for the butyrate moiety is the inhibition of histone

deacetylases (HDACs). Pharmacokinetic studies reveal that butyrate is rapidly eliminated from

the body. Clinical trials have established a safety profile with minimal toxicity at standard

therapeutic doses, although dose-limiting effects have been observed at higher concentrations.

Detailed data on genotoxicity, carcinogenicity, and reproductive toxicity for arginine butyrate
are limited in publicly accessible literature; therefore, data from studies on L-arginine and a

surrogate butyrate compound are presented to provide a broader toxicological context.
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Comprehensive non-clinical toxicology studies specifically for arginine butyrate are not widely

available in the public literature. However, one study notes that acute and chronic toxicology

tests were performed.[1] To construct a potential safety profile, this section summarizes

available data on its components, L-arginine and a surrogate butyrate compound, butyric acid-

rich triglyceride oil.

Acute Toxicity
No specific LD50 value for arginine butyrate was identified. For its components:

L-Arginine: The oral LD50 in rats is greater than 5,110 mg/kg body weight.[2] No mortality or

signs of toxicity were observed at this dose.

Repeated-Dose Toxicity
L-Arginine: In a 13-week oral toxicity study in Sprague-Dawley rats, the No-Observed-

Adverse-Effect Level (NOAEL) was established at 3,300 mg/kg/day for males and 3,900

mg/kg/day for females.[3] No treatment-related changes were observed in clinical signs,

body weight, organ weight, or histopathology.[3]

Butyric Acid-Rich Triglyceride Oil (as a surrogate for butyrate): In a 90-day repeat-dose oral

toxicity study in rats, the NOAEL was determined to be 4,650 mg/kg/day, which was the

highest dose tested.[4] No treatment-related adverse effects were reported.[4]

Genotoxicity
Specific genotoxicity studies for arginine butyrate are not available in the reviewed literature.

However, for a surrogate butyrate compound:

Butyric Acid-Rich Triglyceride Oil: This compound was not mutagenic in a microbial reverse

mutation assay (Ames Test) and was not considered to be clastogenic or aneugenic in a

human lymphocyte micronucleus assay.[4]

Carcinogenicity
No carcinogenicity studies for arginine butyrate were identified in the public domain. A Safety

Data Sheet for arginine butyrate indicates "no data available" for carcinogenicity.
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Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies for arginine butyrate are not publicly

available.

Butyric Acid-Rich Triglyceride Oil (as a surrogate for butyrate): In an extended one-

generation reproductive toxicology study in rats, the NOAEL was considered to be 4,650

mg/kg/day (the highest dose tested).[4] There were no biologically important changes in

maternal body weights or on any of the parameters analyzed in the F1 generation.[4]

Pharmacokinetics and Metabolism
The pharmacokinetic profile of butyrate administered as arginine butyrate is characterized by

rapid elimination.

Half-Life: In mice and rabbits, the half-life of butyrate is less than 5 minutes.[1] In humans,

the elimination is biphasic, with an initial rapid phase (half-life of approximately 0.5 minutes)

followed by a slower phase (half-life of approximately 13.7 minutes).[1][5]

Distribution: Following administration of radiolabelled butyrate salts in mice, radioactivity is

rapidly detected in the blood and is maintained for relatively long periods in various organs,

primarily the liver.[1][5]

Clinical Safety Profile
Arginine butyrate has been evaluated in several clinical trials, primarily for

hemoglobinopathies and Epstein-Barr virus-associated malignancies.

Adverse Events: At standard doses, drug toxicity is reported as minimal.[6] However, at

higher doses, adverse effects have been noted. Reversible somnolence or stupor occurred

at doses greater than 1,000 mg/kg/day.[7] In one instance, a grand mal seizure was reported

in a patient who inadvertently received a very high dose of 2,000 mg/kg over six hours.[6] In

a study on patients with X-linked Adrenoleukodystrophy, all blood chemical and hematologic

values remained within the normal range throughout a 4-month infusion period.[8]

Dose-Limiting Toxicity: In a Phase 1/2 trial, dose-limiting toxicities occurred at the 1,500 to

2,000 mg/kg/day dose levels. The maximum tolerated dose for arginine butyrate in
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combination with ganciclovir was established as 1,000 mg/kg/day.[7]

Data Tables
Table 1: Pharmacokinetic Parameters of Butyrate (from
Arginine Butyrate Administration)

Species Half-Life Notes

Mice < 5 minutes -

Rabbits ~ 4.5 minutes -

Humans
Biphasic: 0.5 min (initial), 13.7

min (second)
Intravenous administration

Data sourced from[1][5]

Table 2: Summary of Non-Clinical Toxicology Data for
Arginine and Butyrate Surrogate
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Substance Study Type Species Route Key Finding

L-Arginine
Acute Oral

Toxicity
Rat Oral

LD50 > 5,110

mg/kg

L-Arginine
13-Week

Repeated Dose
Rat Oral

NOAEL: 3,300

mg/kg/day

(male), 3,900

mg/kg/day

(female)

Butyric Acid-Rich

Triglyceride Oil

90-Day

Repeated Dose
Rat Oral

NOAEL: 4,650

mg/kg/day

Butyric Acid-Rich

Triglyceride Oil

Genotoxicity

(Ames)
- In vitro Negative

Butyric Acid-Rich

Triglyceride Oil

Genotoxicity

(Micronucleus)
- In vitro Negative

Butyric Acid-Rich

Triglyceride Oil

Reproductive

Toxicity
Rat Oral

NOAEL: 4,650

mg/kg/day

Data sourced from[2][3][4]

Table 3: Adverse Events in Human Clinical Trials with
Arginine Butyrate

Dose Adverse Event Severity Frequency

Standard Doses (e.g.,

500 mg/kg/day)
Minimal Toxicity Mild Not specified

> 1,000 mg/kg/day Somnolence, Stupor
Dose-limiting,

Reversible

3 of 15 patients in one

study

2,000 mg/kg (rapid

infusion over 6h)
Grand Mal Seizure Severe

1 patient (accidental

overdose)

Data sourced from[6][7]
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Experimental Protocols
Protocol: 13-Week Oral Toxicity Study of L-Arginine in
Rats

Test System: Male and female Sprague-Dawley rats.

Administration: L-arginine was incorporated into a standard diet at doses of 1.25%, 2.5%,

and 5.0% (w/w). A control group received a standard diet. Diets were administered ad

libitum.

Duration: 13 continuous weeks, followed by a 5-week recovery period.

Parameters Monitored:

Clinical signs

Body weights

Diet consumption

Ophthalmology

Gross pathology

Organ weight

Histopathology

Plasma glucose and hematology (at week 5 and end of administration)

Outcome: The NOAEL was determined based on the absence of treatment-related adverse

effects.[3]

Protocol: Phase II Randomized Trial of Arginine Butyrate
in Sickle Cell Ulcers

Study Design: Randomized, multicenter study.
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Participants: Patients with refractory sickle cell leg ulcers.

Treatment Arms:

Arm I (Control): Standard local care dressing only.

Arm II (Treatment): Standard local care plus Arginine Butyrate.

Dosing Regimen: Arginine Butyrate administered as an IV infusion at an initial dose of 500

mg/kg over 6-9 hours, 5 days per week for 12 weeks. The dose could be increased to 750

mg/kg.

Primary Endpoint: Ulcer healing rate, calculated by computerized planimetry of weekly ulcer

tracings.

Follow-up: Patients with significant healing could continue therapy for additional 8-week

cycles. Patients in the control arm could cross over to the treatment arm if ulcers did not

show sufficient healing after 12 weeks.

Visualizations: Signaling Pathways and Workflows
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Caption: Mechanism of Action: Butyrate inhibits HDAC, leading to histone hyperacetylation and

transcriptional activation.
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Patient Screening
(Refractory Sickle Cell Ulcers)
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Arm A: Standard Care
+ Arginine Butyrate (IV)

(12 Weeks)

50%

Arm B: Standard Care Only
(12 Weeks)

50%

Weekly Ulcer Assessment
(Planimetry)

Weekly Ulcer Assessment
(Planimetry)

Healing > 25%?

End of 12 Weeks

Healing < 25%?

End of 12 Weeks

Continue Therapy
(up to 2 add'l 8-wk cycles)

Yes

End of Study

No

Option to Crossover
to Arm A

Yes

End of Study

No

Click to download full resolution via product page

Caption: Workflow for a randomized controlled trial of arginine butyrate for sickle cell ulcers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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